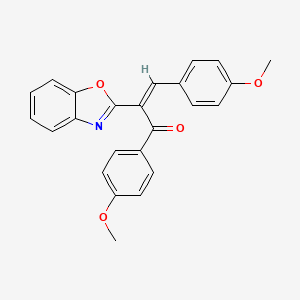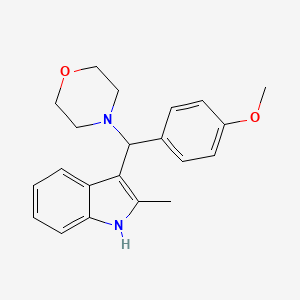
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1-Methyl-1H-indol-3-yl)methanon ist ein komplexes organisches Molekül, das Strukturelemente von Isochinolin- und Indolderivaten kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1-Methyl-1H-indol-3-yl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg könnte Folgendes umfassen:
Bildung des Isochinolinderivats: Ausgehend von einem Vorläufer wie 6,7-Dimethoxy-1-Tetralon, das einer Pictet-Spengler-Cyclisierung unterliegt, um den 3,4-Dihydroisochinolin-Kern zu bilden.
Herstellung des Indolderivats: Die Indol-Einheit kann aus 1-Methylindol durch verschiedene Funktionalisierungsreaktionen synthetisiert werden.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der Isochinolin- und Indolderivate über eine Methanon-Bindung, oft unter Verwendung von Reagenzien wie Acylchloriden oder Anhydriden unter basischen Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs für die Skalierbarkeit beinhalten, einschließlich:
Katalyse: Einsatz von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeit und Ausbeute.
Reinigung: Techniken wie Kristallisation, Destillation oder Chromatographie zur Reinigung des Endprodukts.
Automatisierung: Implementierung von automatisierten Systemen zur Reaktionsüberwachung und -steuerung, um Konsistenz und Sicherheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen oder am Indolring, unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Die Reduktion der Carbonylgruppe in der Methanon-Bindung kann mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, gefördert durch Reagenzien wie Halogene oder Nitriermittel.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene (z. B. Brom), Nitriermittel (z. B. Salpetersäure).
Hauptprodukte
Oxidation: Bildung von Chinonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.
Biologie
Biologisch kann die Verbindung interessante Wechselwirkungen mit Enzymen und Rezeptoren aufweisen, was sie zu einem Kandidaten für biochemische Studien macht. Sie kann verwendet werden, um die Aktivität spezifischer biologischer Pfade zu untersuchen.
Medizin
In der pharmazeutischen Chemie sind die potenziellen pharmakologischen Eigenschaften der Verbindung von großem Interesse. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente zur Behandlung neurologischer oder onkologischer Erkrankungen dienen.
Industrie
Industriell kann die Verbindung bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese anderer wertvoller Chemikalien verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1-Methyl-1H-indol-3-yl)methanon seine Wirkung entfaltet, beinhaltet wahrscheinlich die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Methoxygruppen und die Indol-Einheit können die Bindung an diese Zielstrukturen erleichtern, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-3-yl)methanone exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and the indole moiety may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(6,7-Dimethoxy-1,2,3,4-tetrahydroisochinolin): Ähnlicher Isochinolin-Kern, aber ohne die Indol-Einheit.
(1-Methyl-1H-indol-3-carboxaldehyd): Enthält die Indol-Struktur, aber ohne die Isochinolin-Komponente.
Einzigartigkeit
Die Einzigartigkeit von (6,7-Dimethoxy-3,4-dihydroisochinolin-2(1H)-yl)(1-Methyl-1H-indol-3-yl)methanon liegt in seinen kombinierten Strukturmerkmalen, die möglicherweise unterschiedliche biologische Aktivitäten verleihen, die bei den einzelnen Komponenten nicht beobachtet werden. Diese Doppelfunktionalität kann in verschiedenen wissenschaftlichen und industriellen Anwendungen genutzt werden und macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C21H22N2O3 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylindol-3-yl)methanone |
InChI |
InChI=1S/C21H22N2O3/c1-22-13-17(16-6-4-5-7-18(16)22)21(24)23-9-8-14-10-19(25-2)20(26-3)11-15(14)12-23/h4-7,10-11,13H,8-9,12H2,1-3H3 |
InChI-Schlüssel |
VMNQOHQQHPEGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12160151.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160158.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)

![6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12160190.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)

![N'-[(3E)-5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12160222.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12160226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)

